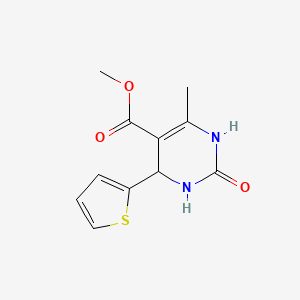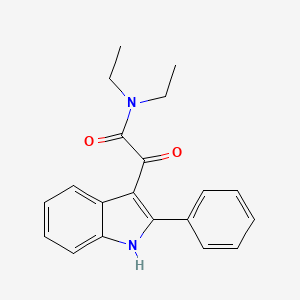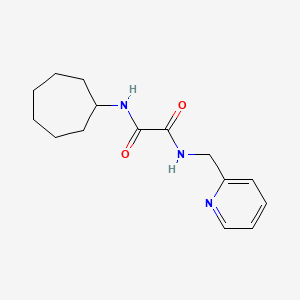
2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide, also known as DCDPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclopropanecarboxamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
科学的研究の応用
2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research for this compound is in the field of neuroscience. 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit potent anticonvulsant activity, and has been shown to be effective in reducing seizure activity in animal models of epilepsy. Additionally, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit neuroprotective effects, and has been shown to be effective in reducing neuronal damage in animal models of stroke and traumatic brain injury.
作用機序
The exact mechanism of action of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide is not fully understood, but it is believed to involve modulation of ion channels in the brain. Specifically, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to enhance the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This enhancement of GABA-A receptor activity is believed to be responsible for the anticonvulsant and neuroprotective effects of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide.
Biochemical and Physiological Effects:
In addition to its effects on the brain, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has also been found to exhibit a range of interesting biochemical and physiological effects. For example, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to inhibit the growth of cancer cells in vitro, and has been shown to be effective in reducing tumor growth in animal models of cancer. Additionally, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit anti-inflammatory effects, and has been shown to be effective in reducing inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide for lab experiments is its potency and specificity. 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit potent and specific effects on ion channels in the brain, making it an ideal tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide. One area of interest is in the development of novel derivatives of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide, and to determine its potential applications in the treatment of various neurological and inflammatory diseases. Finally, there is a need for further research on the potential side effects of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide, particularly with regard to its effects on liver and kidney function.
合成法
The synthesis of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide involves the reaction of 2,3-dimethylbenzonitrile with 2,2-dichloroacetyl chloride in the presence of triethylamine to form the corresponding acylated intermediate. The intermediate is then treated with lithium diisopropylamide and cyclopropanecarboxylic acid to yield 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide. The overall yield of this synthesis method is around 40%, and the purity of the final product is typically above 98%.
特性
IUPAC Name |
2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-11-7-6-10-14(12(11)2)21-17(22)16-15(18(16,19)20)13-8-4-3-5-9-13/h3-10,15-16H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGDMDPKDYWZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)
![4-({[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1,6-heptadien-4-ol](/img/structure/B4978860.png)



![3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)
![N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4978910.png)

![3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4978918.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4978924.png)
![2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4978930.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4978944.png)
![{3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B4978945.png)
![6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4978955.png)